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molecular formula C10H15N3S B8602198 Thiourea, [3-(dimethylamino)-2-methylphenyl]- CAS No. 183555-61-5

Thiourea, [3-(dimethylamino)-2-methylphenyl]-

Cat. No. B8602198
M. Wt: 209.31 g/mol
InChI Key: GAZKJMDSHPJYNS-UHFFFAOYSA-N
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Patent
US06858594B2

Procedure details

57 g of 3-dimethylamino-2-methyl-aniline, 1.15 liters of acetone, 36.6 g of KSCN and 43.8 ml of benzoylchloride are refluxed together for 3 hours. After cooling to ambient temperature the reaction mixture is poured onto 2.4 kg of crushed ice. The precipitate obtained is heated to 60° C. for 2 hours together with 85 g of KOH, 85 ml of water and 255 ml of ethanol. After the addition of 850 ml of water the ethanol is distilled off under reduced pressure. After the resulting precipitate has been worked up, 72 g of N-(3-dimethylamino-2-methylphenyl)-thiourea are obtained.
Quantity
57 g
Type
reactant
Reaction Step One
Name
KSCN
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
43.8 mL
Type
reactant
Reaction Step One
Quantity
1.15 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
2.4 kg
Type
reactant
Reaction Step Two
Name
Quantity
85 g
Type
reactant
Reaction Step Three
Quantity
255 mL
Type
solvent
Reaction Step Three
Name
Quantity
85 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
850 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[C:3]1[C:4]([CH3:10])=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[C:12]([S-:14])#[N:13].[K+].C(Cl)(=O)C1C=CC=CC=1.[OH-].[K+]>C(O)C.O.CC(C)=O>[CH3:1][N:2]([CH3:11])[C:3]1[C:4]([CH3:10])=[C:5]([NH:6][C:12]([NH2:13])=[S:14])[CH:7]=[CH:8][CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
CN(C=1C(=C(N)C=CC1)C)C
Name
KSCN
Quantity
36.6 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
43.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
1.15 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
ice
Quantity
2.4 kg
Type
reactant
Smiles
Step Three
Name
Quantity
85 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
255 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
85 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
850 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C=1C(=C(C=CC1)NC(=S)N)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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